

3-Benzylpyrrolidine CAS number and supplier information

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Compound of Interest

Compound Name: 3-Benzylpyrrolidine

Cat. No.: B112086

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An In-Depth Technical Guide to **3-Benzylpyrrolidine** for Advanced Research and Development

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 3-Benzylpyrrolidine Scaffold

In the landscape of medicinal chemistry and materials science, the pyrrolidine ring system stands out as a privileged scaffold. Its non-planar, saturated structure provides an ideal framework for creating three-dimensional molecules that can effectively interact with biological targets.[1][2] The introduction of a benzyl group at the 3-position imbues the pyrrolidine core with a unique combination of lipophilicity and aromaticity, making **3-Benzylpyrrolidine** a versatile and highly valuable building block.[3] This guide offers an in-depth exploration of **3-Benzylpyrrolidine**, from its fundamental properties and synthesis to its critical applications, providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.

Part 1: Core Compound Specifications

A precise understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. **3-Benzylpyrrolidine** is a distinct chemical entity with the following key identifiers and characteristics.

Physicochemical and Identity Data

| Property | Value | Source(s) |
|--------------------|---|-----------|
| CAS Number | 170304-83-3 | [3][4] |
| Molecular Formula | C ₁₁ H ₁₅ N | [3] |
| Molecular Weight | 161.25 g/mol | [3][4] |
| Appearance | Clear, colorless to light yellow liquid | [3] |
| Purity (Typical) | ≥95-98% (often determined by HPLC) | [3][4] |
| MDL Number | MFCD01862537 | [3][4] |
| PubChem ID | 3829791 | [3] |
| Storage Conditions | Store at 0-8 °C | [3] |

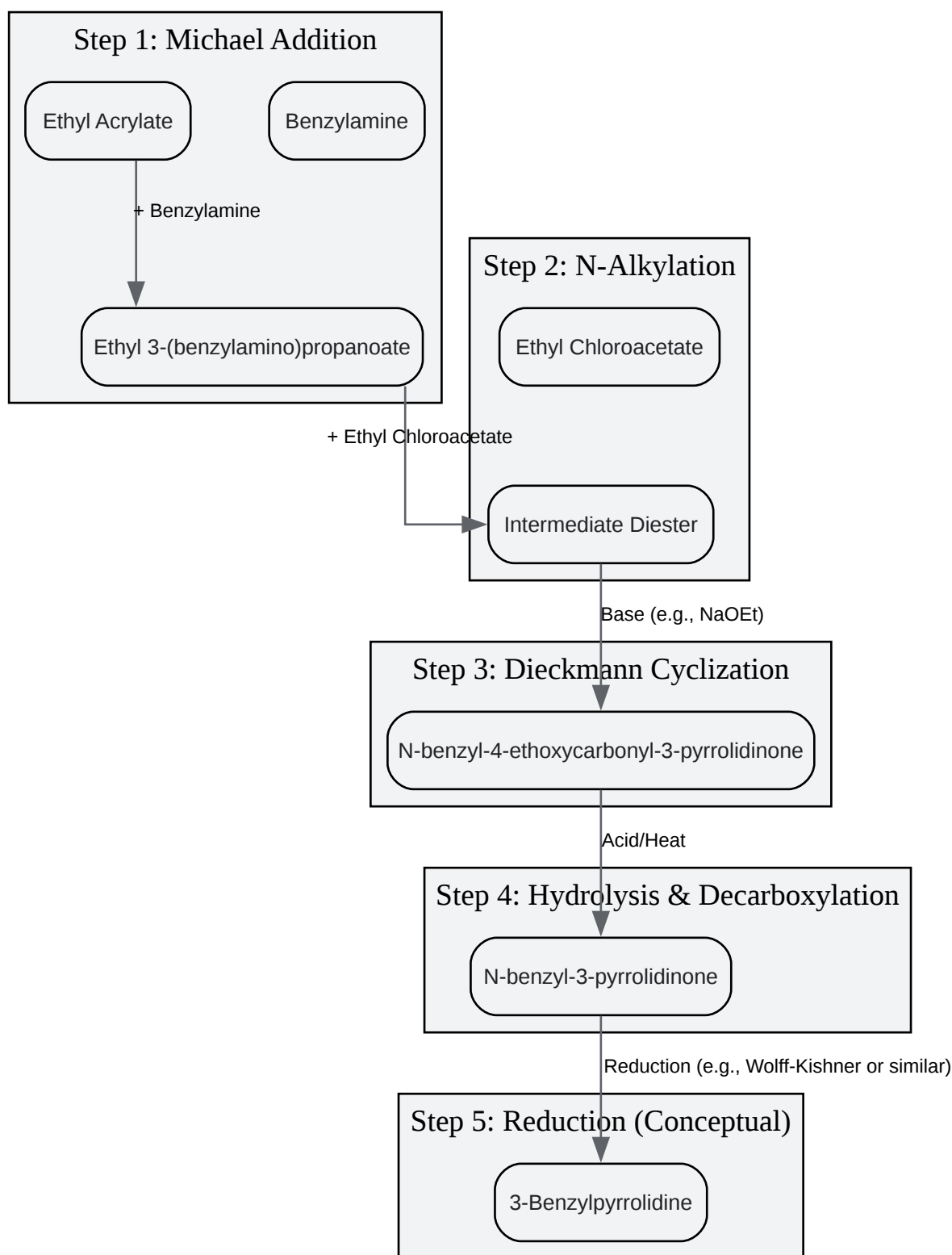
Note: The hydrochloride salt of **3-Benzylpyrrolidine** is also commercially available under CAS Number 936225-49-9.[5]

Part 2: Synthesis Strategies and Methodologies

The synthesis of **3-Benzylpyrrolidine** and its precursors, such as N-benzyl-3-pyrrolidinone, is a well-established area of organic chemistry. The choice of synthetic route often depends on the desired scale, stereochemistry, and the availability of starting materials. The most common strategies involve constructing the pyrrolidine ring through cyclization reactions.

A prevalent approach involves a Michael addition followed by a Dieckmann condensation.[6][7] This strategy builds the core heterocyclic ring from acyclic precursors.

Illustrative Synthetic Pathway: Dieckmann Condensation Approach



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Caption: General synthetic pathway to the pyrrolidine core via Dieckmann cyclization.

Experimental Protocol: Synthesis of N-benzyl-3-pyrrolidinone

This protocol is adapted from established methods for synthesizing the pyrrolidinone core, a direct precursor to **3-Benzylpyrrolidine**.^{[6][8]}

- **Synthesis of Ethyl 3-(benzylamino)propanoate:** In a reaction vessel under mechanical stirring, slowly add ethyl acrylate to benzylamine. Maintain the temperature below 30 °C during the addition. After the addition is complete, continue stirring at 30-40 °C for 14-16 hours. Monitor the reaction's completion via gas chromatography. The product is isolated via distillation.^[8]
- **Synthesis of the Intermediate Diester:** The resulting propanoate is then reacted with an N-acylating agent, such as ethyl chloroacetate, in the presence of a base to yield the corresponding diester.
- **Dieckmann Cyclization:** The diester is treated with a strong base like sodium ethoxide in an anhydrous solvent (e.g., toluene). The mixture is heated to facilitate the intramolecular condensation reaction, forming N-benzyl-4-ethoxycarbonyl-3-pyrrolidone.^[8] Improving this step by using sodium in granule form has been shown to significantly increase the yield.^[6]
- **Hydrolysis and Decarboxylation:** The resulting β -keto ester is subjected to acidic hydrolysis and heating. This process removes the ethoxycarbonyl group, yielding the target precursor, N-benzyl-3-pyrrolidinone.^{[6][8]}
- **Reduction to 3-Benzylpyrrolidine:** The carbonyl group of N-benzyl-3-pyrrolidinone can be reduced to a methylene group to yield **3-benzylpyrrolidine**. While not detailed in the cited literature, this would typically be accomplished using standard reduction methods like Wolff-Kishner or Clemmensen reduction, or a two-step process involving reduction to the alcohol followed by deoxygenation.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

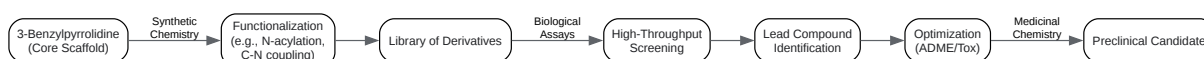
The true value of **3-Benzylpyrrolidine** lies in its application as a versatile scaffold in drug development. Its structure is frequently incorporated into pharmacologically active compounds,

particularly those targeting the central nervous system.[2][3]

Key Application Areas:

- **Neurological Disorders:** The benzylpyrrolidine moiety is a key building block for compounds targeting neurological conditions. It serves as a foundational structure for multitargeted ligands designed for diseases like Alzheimer's.[3][9] For instance, derivatives have been synthesized that show balanced inhibition of cholinesterases (AChE and BChE) and β -secretase-1 (BACE-1), key enzymes in Alzheimer's pathology.[9]
- **Asymmetric Synthesis:** Chiral versions of benzylpyrrolidine derivatives, such as (S)-1-Benzyl-3-aminopyrrolidine, are explored as organocatalysts in asymmetric reactions, including aldol reactions, which are fundamental for building complex chiral molecules.[10]
- **Scaffold for Novel Therapeutics:** The pyrrolidine ring's sp^3 -rich, three-dimensional nature makes it an ideal starting point for "scaffold hopping" and "escaping flatland" in drug design. [1][11] This allows medicinal chemists to move away from planar aromatic structures, often improving physicochemical properties like solubility and metabolic stability, which increases the probability of clinical success.[11]

Logical Workflow: From Scaffold to Drug Candidate



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Caption: Role of **3-Benzylpyrrolidine** as a core scaffold in a typical drug discovery workflow.

Part 4: Commercial Availability and Supplier Information

3-Benzylpyrrolidine and its salts are available from several reputable chemical suppliers, facilitating its use in both academic and industrial research.

| Supplier | Product Name | CAS Number | Purity/Notes |
|-------------------|-----------------------------------|-------------|---------------------------|
| Chem-Impex | 3-Benzylpyrrolidine | 170304-83-3 | ≥98% (HPLC) |
| Apollo Scientific | 3-Benzylpyrrolidine | 170304-83-3 | ≥95% |
| BLD Pharm | 3-Benzylpyrrolidine hydrochloride | 936225-49-9 | Hydrochloride salt |
| ChemScene | (3S)-3-Benzylpyrrolidine | 931581-76-9 | Enantiomerically specific |
| Sigma-Aldrich | 1-Benzyl-3-pyrrolidinone | 775-16-6 | Key precursor |

This table is not exhaustive but represents a selection of known suppliers. Researchers should always request a batch-specific Certificate of Analysis (COA) to verify purity.

Part 5: Safety, Handling, and Regulatory Profile

Proper handling of any chemical reagent is paramount for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for **3-Benzylpyrrolidine** was not found in the initial search, data from closely related pyrrolidine derivatives provides essential guidance.[\[12\]](#)[\[13\]](#)

General Safety Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[12\]](#)[\[13\]](#)
- Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[\[12\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [\[12\]](#) Keep away from heat, sparks, and open flames.

Hazard Profile (Based on Related Compounds):

- Skin/Eye Irritation: May cause skin irritation and serious eye irritation.[\[12\]](#)
- Respiratory Irritation: May cause respiratory irritation if inhaled.[\[12\]](#)

- Ingestion: Harmful if swallowed.

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[\[12\]](#)
- Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[\[12\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[\[12\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[13\]](#)

Always consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Part 6: Analytical Characterization and Quality Control

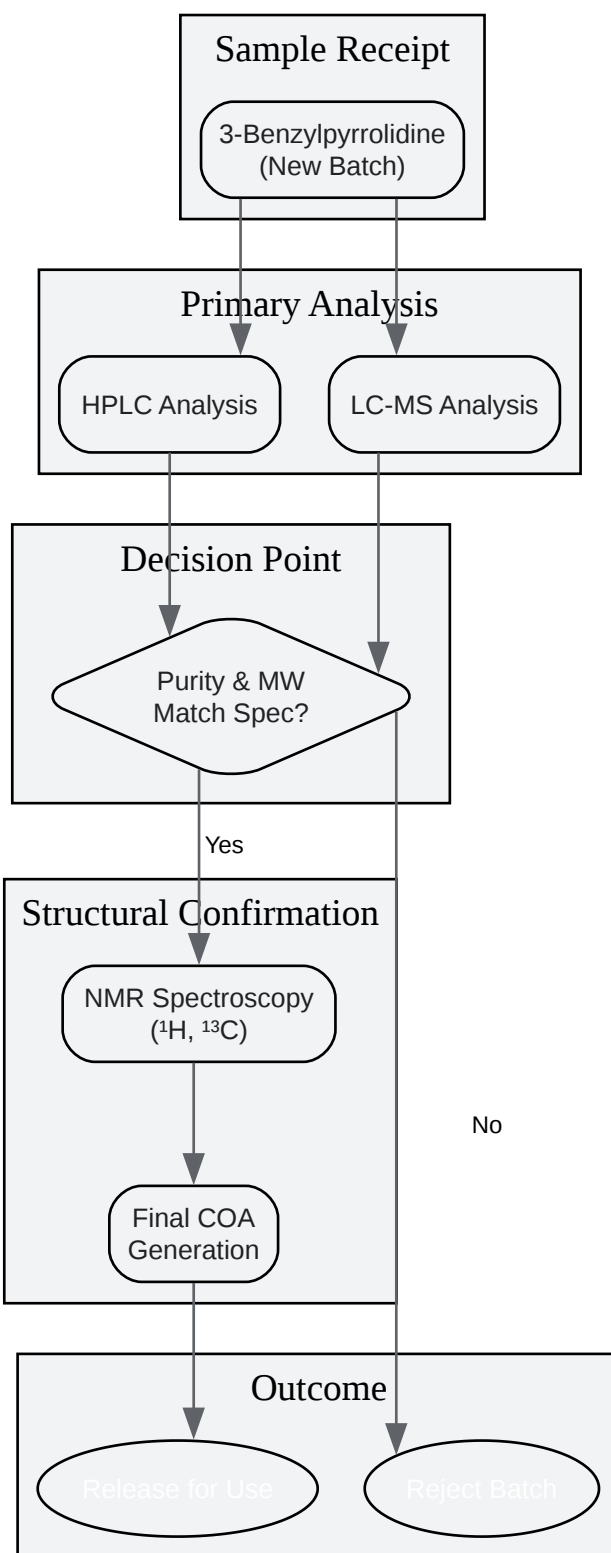
Confirming the identity, purity, and structure of **3-Benzylpyrrolidine** is a critical step before its use in any application. A multi-technique approach is typically employed for comprehensive characterization.[\[14\]](#)[\[15\]](#)

Standard Analytical Workflow:

- Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the compound.[\[3\]](#) It separates the main component from any impurities, allowing for quantification.
- Structural Confirmation (Mass Spectrometry): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight of the compound.[\[14\]](#)[\[16\]](#) The fragmentation pattern can also provide valuable structural information.

- **Definitive Structure Elucidation (NMR):** Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) is the gold standard for elucidating the precise chemical structure. It provides information on the connectivity of atoms and the chemical environment of each proton and carbon atom.
- **Further Characterization (Optional):** For crystalline derivatives or salts, Fourier Transform Infrared (FT-IR) spectroscopy can be used to identify characteristic functional groups.[\[14\]](#)

Quality Control Workflow Diagram



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Caption: A standard analytical workflow for the quality control of **3-Benzylpyrrolidine**.

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